molecular formula C10H17NS B15179901 2,5-Diethyl-4-propylthiazole CAS No. 4276-68-0

2,5-Diethyl-4-propylthiazole

Cat. No.: B15179901
CAS No.: 4276-68-0
M. Wt: 183.32 g/mol
InChI Key: CNHZSCGZZKCROX-UHFFFAOYSA-N
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Description

2,5-Diethyl-4-propylthiazole is an organic compound belonging to the class of 2,4,5-trisubstituted thiazoles. These compounds are characterized by a thiazole ring substituted at positions 2, 4, and 5. This compound is known for its fruity, green, and mango-like aroma and is a volatile component found in roasted peanut flavor .

Preparation Methods

The synthesis of 2,5-Diethyl-4-propylthiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,5-diethylthiazole with propyl halides in the presence of a base to form the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

2,5-Diethyl-4-propylthiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents such as lithium aluminum hydride.

Scientific Research Applications

2,5-Diethyl-4-propylthiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound’s unique aroma makes it useful in studying olfactory receptors and flavor chemistry.

    Medicine: Thiazole derivatives, including this compound, are investigated for their potential antimicrobial, antifungal, and antitumor activities.

    Industry: It is used in the flavor and fragrance industry to impart specific aromas to food products.

Mechanism of Action

The mechanism of action of 2,5-Diethyl-4-propylthiazole involves its interaction with specific molecular targets, such as olfactory receptors in the case of its aroma properties. In biological systems, thiazole derivatives can interact with enzymes and proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

2,5-Diethyl-4-propylthiazole can be compared with other 2,4,5-trisubstituted thiazoles, such as:

Properties

CAS No.

4276-68-0

Molecular Formula

C10H17NS

Molecular Weight

183.32 g/mol

IUPAC Name

2,5-diethyl-4-propyl-1,3-thiazole

InChI

InChI=1S/C10H17NS/c1-4-7-8-9(5-2)12-10(6-3)11-8/h4-7H2,1-3H3

InChI Key

CNHZSCGZZKCROX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SC(=N1)CC)CC

Origin of Product

United States

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